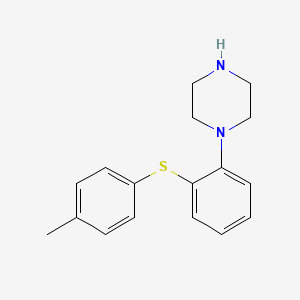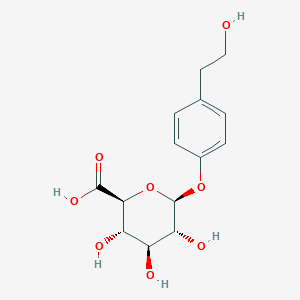![molecular formula C29H27NO3 B13420789 2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both phenylmethyl and hydroxyphenyl groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromoacetophenone with dibenzylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydrolysis and methylation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[methyl(phenylmethyl)amino]-ethanol: A related compound with similar structural features but different functional groups.
2-[bis(phenylmethyl)amino]-1-phenyl-ethanone: Another similar compound with variations in the phenyl groups.
Uniqueness
2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone stands out due to its unique combination of phenylmethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C29H27NO3 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-(dibenzylamino)-1-(4-hydroxy-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C29H27NO3/c31-27-17-16-26(18-29(27)33-22-25-14-8-3-9-15-25)28(32)21-30(19-23-10-4-1-5-11-23)20-24-12-6-2-7-13-24/h1-18,31H,19-22H2 |
Clave InChI |
HFQDXOGJJWMARH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


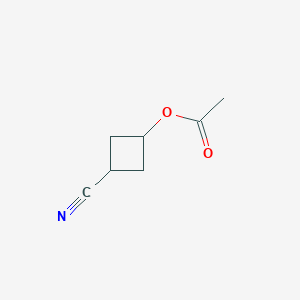
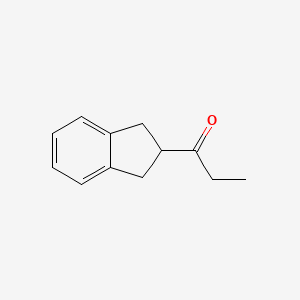
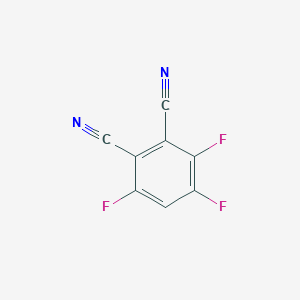

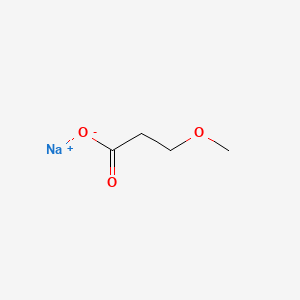
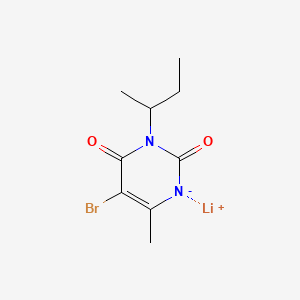
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
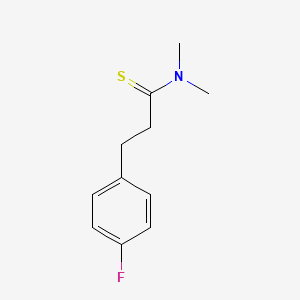


![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

